Tert-butyl 8-iodooctanoate Tert-butyl 8-iodooctanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14225023
InChI: InChI=1S/C12H23IO2/c1-12(2,3)15-11(14)9-7-5-4-6-8-10-13/h4-10H2,1-3H3
SMILES:
Molecular Formula: C12H23IO2
Molecular Weight: 326.21 g/mol

Tert-butyl 8-iodooctanoate

CAS No.:

Cat. No.: VC14225023

Molecular Formula: C12H23IO2

Molecular Weight: 326.21 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 8-iodooctanoate -

Specification

Molecular Formula C12H23IO2
Molecular Weight 326.21 g/mol
IUPAC Name tert-butyl 8-iodooctanoate
Standard InChI InChI=1S/C12H23IO2/c1-12(2,3)15-11(14)9-7-5-4-6-8-10-13/h4-10H2,1-3H3
Standard InChI Key QWCFTRJAAHAHPA-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)CCCCCCCI

Introduction

Structural and Molecular Characteristics

Tert-butyl 8-iodooctanoate (IUPAC name: tert-butyl 8-iodooctanoate) comprises a linear octanoic acid backbone substituted with an iodine atom at the eighth carbon, esterified with a tert-butyl group. Its molecular formula is C₁₂H₂₃IO₂, with a molecular weight of 326.22 g/mol (calculated from atomic masses: C=12.01, H=1.008, I=126.9, O=16.00). The tert-butyl group ((CH₃)₃C−) imparts steric bulk, influencing the compound’s solubility and reactivity, while the iodine atom enhances electrophilicity, enabling participation in cross-coupling and substitution reactions .

Key Structural Features:

  • Ester functionality: Enhances stability and modulates solubility in organic solvents.

  • Iodine substituent: A versatile leaving group in nucleophilic substitutions.

  • Long alkyl chain: Promotes hydrophobic interactions, relevant in biological systems.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of tert-butyl 8-iodooctanoate parallels methods used for analogous iodinated esters. A two-step approach is commonly employed:

  • Synthesis of 8-iodooctanoic acid:
    Octanoic acid undergoes iodination at the terminal carbon via a Hell–Volhard–Zelinskii reaction, using iodine and red phosphorus .

  • Esterification with tert-butanol:
    8-Iodooctanoic acid reacts with tert-butanol in the presence of a catalytic acid (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions :

    8-Iodooctanoic acid+tert-butanolH+tert-butyl 8-iodooctanoate+H2O\text{8-Iodooctanoic acid} + \text{tert-butanol} \xrightarrow{\text{H}^+} \text{tert-butyl 8-iodooctanoate} + \text{H}_2\text{O}

Industrial-scale production may utilize continuous-flow systems to optimize yield (typically >80%) and purity (>95%) .

Chemical Reactivity and Applications

Nucleophilic Substitution Reactions

The iodine atom’s high polarizability facilitates Sₙ2 reactions with nucleophiles (e.g., amines, thiols, azides):

tert-butyl 8-iodooctanoate+Nutert-butyl 8-Nu-octanoate+I\text{tert-butyl 8-iodooctanoate} + \text{Nu}^- \rightarrow \text{tert-butyl 8-Nu-octanoate} + \text{I}^-

Common reagents:

  • Sodium azide (NaN₃) for azide substitution.

  • Potassium thioacetate (KSAc) for thioester formation .

Reduction and Oxidation

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces the ester to 8-iodooctanol, a precursor for surfactants .

  • Oxidation: Strong oxidants (e.g., KMnO₄) convert the alkyl chain to a carboxylic acid, yielding 8-iodooctanoic acid.

Cross-Coupling Reactions

In palladium-catalyzed reactions (e.g., Suzuki–Miyaura), the iodine atom acts as a leaving group, enabling carbon–carbon bond formation:

tert-butyl 8-iodooctanoate+ArB(OH)2Pdtert-butyl 8-aryl-octanoate+Byproducts\text{tert-butyl 8-iodooctanoate} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd}} \text{tert-butyl 8-aryl-octanoate} + \text{Byproducts}

Physical and Spectroscopic Properties

PropertyValue
Molecular FormulaC₁₂H₂₃IO₂
Molecular Weight326.22 g/mol
Physical StateColorless to pale yellow liquid
Boiling Point~250–270°C (extrapolated)
SolubilityMiscible with THF, DCM, ether; insoluble in water
Density~1.25 g/cm³ (estimated)

Spectroscopic Data:

  • IR: Strong absorption at ~1740 cm⁻¹ (C=O stretch), ~500 cm⁻¹ (C–I stretch) .

  • ¹H NMR (CDCl₃): δ 1.44 (s, 9H, tert-butyl), 1.2–1.6 (m, 10H, CH₂), 2.30 (t, 2H, COOCH₂), 3.18 (t, 2H, CH₂I) .

Hazard StatementPrecautionary Measure
H301: Toxic if swallowedUse personal protective equipment (PPE)
H315: Causes skin irritationAvoid inhalation and contact
H319: Causes eye irritationStore in a cool, ventilated area

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